molecular formula C9H11NO4 B1675098 Levodopa CAS No. 59-92-7

Levodopa

Cat. No.: B1675098
CAS No.: 59-92-7
M. Wt: 197.19 g/mol
InChI Key: WTDRDQBEARUVNC-LURJTMIESA-N
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Description

Levodopa (L-3,4-dihydroxyphenylalanine) is a dopamine precursor and the gold-standard treatment for Parkinson’s disease (PD). Its molecular formula is C₉H₁₁NO₄, with a monoisotopic mass of 197.0688 g/mol . Structurally, it features a catechol group (3,4-dihydroxyphenyl ring) and an L-amino acid side chain, enabling efficient blood-brain barrier transport and conversion to dopamine via aromatic L-amino acid decarboxylase (AADC) . This compound is typically co-administered with peripheral decarboxylase inhibitors like carbidopa or benserazide to minimize systemic metabolism and enhance central bioavailability .

Clinical studies demonstrate its efficacy in improving motor symptoms (e.g., bradykinesia, rigidity) via dopamine restoration in the striatum. However, long-term use is associated with complications like dyskinesias and the "wearing-off" phenomenon .

Scientific Research Applications

Therapeutic Applications in Parkinson's Disease

Primary Use
Levodopa is the most effective medication for managing motor symptoms associated with Parkinson's disease, particularly bradykinesia and rigidity. It is often combined with carbidopa to enhance its bioavailability and reduce peripheral side effects. The combination allows more this compound to cross the blood-brain barrier, where it is converted into dopamine .

Efficacy
Clinical studies have demonstrated that this compound significantly improves the quality of life for individuals with idiopathic Parkinson's disease. It is typically prescribed when other antiparkinsonian drugs become less effective . The drug has been shown to provide substantial symptomatic relief, although its effectiveness can vary depending on the specific symptoms being treated. For instance, while it effectively alleviates bradykinesia, its impact on tremors is less pronounced .

Case Studies Highlighting this compound's Impact

  • Case Study A: Motor Fluctuations
    A 75-year-old male patient with a 14-year history of Parkinson's disease experienced significant motor fluctuations despite high doses of this compound-carbidopa. Adjustments to his medication regimen included reducing this compound dosage and introducing entacapone, which improved his symptoms and reduced dyskinesia .
  • Case Study B: Long-Term Management
    Another case involved a 65-year-old man whose symptoms included tremors and rigidity affecting daily activities. After five years on this compound therapy, he faced challenges such as severe motor fluctuations. Modifications to his treatment plan led to better management of his symptoms .

Off-Label Uses

This compound has also been explored for off-label applications:

  • Restless Leg Syndrome: Some studies suggest that this compound can be effective in treating patients with intermittent restless leg syndrome who do not require daily therapy .
  • Other Neurological Disorders: Research indicates potential benefits in cases of post-encephalitic parkinsonism and symptomatic parkinsonism due to carbon monoxide intoxication .

Recent Research Insights

Recent studies have investigated the long-term effects of this compound on disease progression:

  • A multi-center clinical trial suggested that this compound may not only alleviate symptoms but could also slow the progression of Parkinson's disease .
  • The ELLDOPA trial examined whether early initiation of this compound treatment impacts long-term outcomes, indicating potential benefits without accelerating disease progression .

Summary Table of this compound Applications

ApplicationDescriptionEvidence Level
Parkinson's Disease Main therapeutic use; improves motor symptoms such as bradykinesiaHigh
Restless Leg Syndrome Off-label use; effective for intermittent casesModerate
Post-Encephalitic Parkinsonism Effective in managing symptoms following encephalitisModerate
Symptomatic Parkinsonism Useful for parkinsonism due to carbon monoxide intoxicationModerate

Comparison with Similar Compounds

Levodopa shares structural and functional similarities with several compounds, including metabolic precursors, decarboxylase inhibitors, and catecholamine derivatives. Below is a detailed comparison:

Structural Analogues

Methis compound

  • Structure: Retains the catechol group but includes an esterified hydroxyl group on the amino acid side chain.
  • Pharmacokinetics : Enhanced lipophilicity improves intestinal absorption but requires hydrolysis to this compound for activity .
  • Clinical Use : Less commonly used due to variable conversion efficiency.

Droxidopa

  • Structure : Contains an additional hydroxyl group on the side chain.
  • Mechanism: A synthetic norepinephrine precursor used for neurogenic orthostatic hypotension.
  • Key Difference: Targets noradrenergic pathways rather than dopaminergic systems .

Carbidopa

  • Structure : Shares the catechol group but incorporates a hydrazine moiety.
  • Role : Inhibits peripheral AADC without crossing the blood-brain barrier, reducing this compound’s systemic conversion to dopamine.
  • Synergy : Combined with this compound in formulations like Sinemet® to enhance central delivery .

Tyrosine

  • Structure: Lacks the 3,4-dihydroxyl groups, making it a non-catecholic amino acid.

Pharmacokinetic and Pharmacodynamic Comparisons

This compound vs. Apomorphine

Parameter This compound Apomorphine
Mechanism Dopamine precursor Direct dopamine agonist
Route Oral/Intestinal infusion Subcutaneous
Onset 20–30 minutes 5–10 minutes
Duration 2–4 hours 45–90 minutes
Use Case Chronic PD management Acute "off" episodes
Side Effects Dyskinesias, nausea Nausea, hypotension

Apomorphine provides rapid relief but shorter duration, making it adjunctive to this compound .

This compound vs. Atropine

In a chick model of myopia:

Parameter This compound (Topical) Atropine (Topical)
EC₅₀ Axial Elongation 0.053% w/v 0.060% w/v
EC₅₀ Refractive Shift 0.001% w/v 0.006% w/v

This compound showed superior efficacy in mitigating refractive shifts, suggesting unique anti-myopic mechanisms .

Enzyme Inhibitors and Transporters

Carbidopa vs. Benserazide

  • Both inhibit peripheral AADC, but benserazide is more commonly used in Europe, while carbidopa dominates in the U.S. .
  • Benserazide has a slightly higher affinity for AADC but comparable clinical outcomes .

COMT Inhibitors (Entacapone vs. This compound)

  • Entacapone : Inhibits catechol-O-methyltransferase (COMT), prolonging this compound’s half-life by reducing peripheral methylation.

Clinical Response Variability

  • Motor Fluctuations : Unlike dopamine agonists (e.g., ropinirole ), this compound’s short half-life necessitates frequent dosing or advanced delivery systems (e.g., duodenal infusion) .

Key Research Findings

Bacterial Metabolism : Gut microbiota (e.g., Enterococcus faecalis) decarboxylate this compound, producing volatile metabolites like 2,6-dimethylpyrazine, which may influence efficacy .

Biological Activity

Levodopa (L-3,4-dihydroxyphenylalanine, or L-DOPA) is a naturally occurring amino acid and a precursor to dopamine, primarily used in the treatment of Parkinson's disease (PD). Its biological activity extends beyond mere dopaminergic effects, engaging various biochemical pathways and interactions within the body. This article delves into the multifaceted biological activities of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for therapeutic efficacy.

This compound is primarily converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is crucial for alleviating the motor symptoms associated with Parkinson's disease. However, this compound also undergoes significant metabolism outside the central nervous system, particularly in the gut.

Gut Microbiota Interaction

Recent studies have shown that gut bacteria, specifically Enterococcus faecalis, can metabolize this compound into dopamine before it reaches the brain. This microbial metabolism can reduce the bioavailability of this compound, leading to diminished therapeutic effects. Research indicates that interventions targeting gut microbial metabolism could enhance this compound's efficacy. For instance, the compound Mito-honokiol has been shown to inhibit this gut bacterial metabolism, thus increasing this compound's availability for conversion to dopamine in the brain .

Pharmacological Properties

This compound exhibits several pharmacological actions beyond its role as a dopamine precursor:

  • Nonenzymatic Conversion : this compound can nonenzymatically convert to 2,4,5-trihydroxyphenylalanine (TOPA), which has excitotoxic properties at glutamate receptors. This mechanism suggests that this compound may influence neuronal activity through pathways independent of dopaminergic signaling .
  • Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating various neurochemical pathways. For example, it has been implicated in reducing neuronal damage in ischemic conditions .

Clinical Implications and Case Studies

The clinical use of this compound is well-documented; however, its effectiveness can be compromised by factors such as gastrointestinal metabolism and fluctuations in plasma levels. A notable case study involved a patient experiencing severe motor fluctuations despite optimal dosing. Investigations revealed high levels of gut-derived dopamine due to microbial metabolism of this compound, which was subsequently managed through dietary adjustments and antibiotic therapy targeting specific gut bacteria .

Table 1: Pharmacokinetics of this compound

ParameterValue
Bioavailability25% - 30%
Peak Plasma Concentration0.5 - 2 hours
Half-Life1 - 3 hours
MetabolismGut microbiota & liver

Table 2: Effects of Mito-honokiol on this compound Metabolism

Treatment ConditionThis compound Consumption Inhibition (%)Dopamine Formation Inhibition (%)
Control00
Mito-honokiol (3 µM)71%68%
Mito-honokiol (2.5 µM)50%50%

Future Directions in Research

Ongoing research is exploring novel formulations and adjuvants to enhance this compound's therapeutic profile. The development of continuous monitoring systems for this compound levels in patients may lead to improved titration strategies and better management of Parkinson's disease symptoms . Additionally, understanding the role of gut microbiota in drug metabolism could pave the way for personalized medicine approaches tailored to individual microbiome profiles.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying Levodopa pharmacokinetics in Parkinson’s disease (PD) patients?

To evaluate this compound pharmacokinetics, use a crossover design comparing plasma concentrations under controlled conditions (e.g., rest vs. standardized exercise). Include cohorts stratified by disease stage (untreated vs. advanced PD) and healthy controls. Plasma samples should be collected at fixed intervals post-administration and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure concentration-time profiles. Clinical assessments (e.g., UPDRS-III) should be synchronized with pharmacokinetic sampling to correlate motor symptoms with drug levels .

Q. How can HPLC methods be standardized for quantifying this compound in plant-derived or pharmaceutical samples?

Optimize HPLC conditions using a C18 column, UV detection at 280 nm, and mobile phases combining methanol/water with acetic acid (0.1–0.3%) for peak resolution. Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%). For plant extracts (e.g., Vicia faba), employ ultrasonic extraction at 60°C for 15–20 minutes with 0.28% acetic acid to maximize yield .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in early-stage PD trials?

Use mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-ranging trials (e.g., 150–600 mg/day), apply ANOVA to compare UPDRS-III score changes across groups, adjusting for covariates like age and baseline severity. Non-compartmental pharmacokinetic analysis can estimate parameters like mean residence time (MRT) and AUC .

Advanced Research Questions

Q. How can researchers resolve contradictions between clinical and neuroimaging data on this compound’s long-term effects?

Clinical trials show this compound improves motor symptoms, while neuroimaging (e.g., [¹²³I]β-CIT PET) suggests accelerated dopamine terminal loss. To address this, design studies with dual endpoints: (1) clinical metrics (UPDRS-III) and (2) striatal dopamine transporter density. Use mediation analysis to distinguish symptomatic relief from neurodegenerative effects. For example, the ELLDOPA trial found improved symptoms despite reduced [¹²³I]β-CIT uptake, suggesting pharmacodynamic masking of progression .

Q. What methodologies are effective for studying this compound-induced dyskinesia (LID) mechanisms in advanced PD?

Employ in vivo microdialysis in rodent models to measure striatal glutamate/dopamine fluctuations during this compound administration. In humans, combine fMRI with [¹¹C]raclopride PET to assess dopamine release and receptor occupancy. For genetic insights, perform RNA sequencing on post-mortem basal ganglia tissue to identify dysregulated pathways (e.g., D1 receptor signaling) .

Q. How can gene therapy approaches complement this compound treatment in PD?

Preclinical studies using adeno-associated virus (AAV) vectors (e.g., AAV-GAD) in rat models show increased GABA synthesis in the subthalamic nucleus, reducing hyperdirect pathway overactivity. In clinical trials, combine this compound with intra-striatal AAV-AADC (aromatic L-amino acid decarboxylase) to enhance dopamine synthesis. Monitor outcomes via UPDRS-III and FDOPA PET .

Q. What experimental strategies differentiate central vs. peripheral mechanisms in this compound response variability?

Conduct pharmacodynamic-pharmacokinetic (PD-PK) dissociation studies. For example, in advanced PD patients, physical exercise worsened UPDRS-III scores without altering this compound plasma levels, implicating central mechanisms (e.g., cortical motor circuit dysfunction). Use transcranial magnetic stimulation (TMS) to assess corticospinal excitability post-exercise .

Q. How can co-delivery systems (e.g., protocells) improve this compound’s efficacy and reduce side effects?

Design brain-targeted protocells by encapsulating this compound and adjuvants (e.g., curcumin) within lipid bilayers functionalized with transferrin for BBB penetration. Evaluate in vivo using microdialysis (striatal dopamine levels) and rotational behavior tests in 6-OHDA-lesioned rats. Compare bioavailability and dyskinesia incidence vs. oral carbidopa/Levodopa .

Methodological Tables

Parameter Untreated PD (Rest) Untreated PD (Exercise) Advanced PD (Exercise)
Mean Residence Time168.9 ± 48.3 min145.5 ± 50.8 min*N/A
UPDRS-III Score ChangeN/AN/A+6.45 points*
*Data from pharmacokinetic-exercise crossover study .
HPLC Validation Metrics This compound
Linearity (R²)0.999
Precision (RSD)1.2%
Recovery Rate98.5%
*Optimal conditions for Vicia faba extraction .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
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InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N
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Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
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Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O
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Molecular Formula

C9H11NO4
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Related CAS

65170-01-6
Record name L-Tyrosine, 3-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID9023209
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Molecular Weight

197.19 g/mol
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Physical Description

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
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Solubility

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL
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Color/Form

Colorless to white crystals or crystalline powder; needles from water

CAS No.

59-92-7
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Melting Point

284-286 °C, 285 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 74689803
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